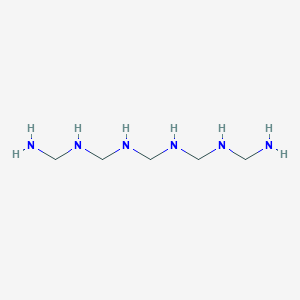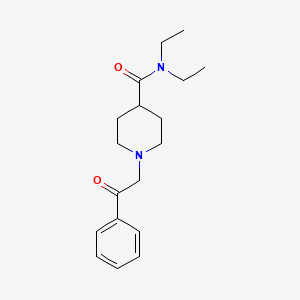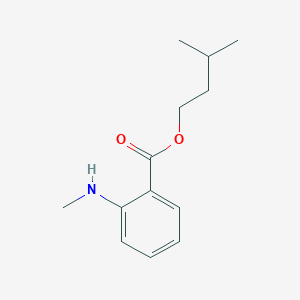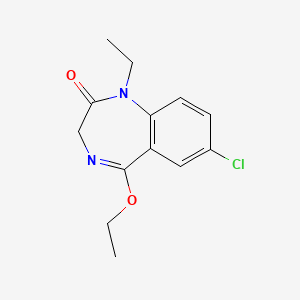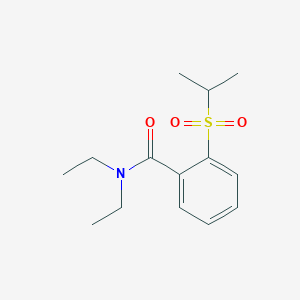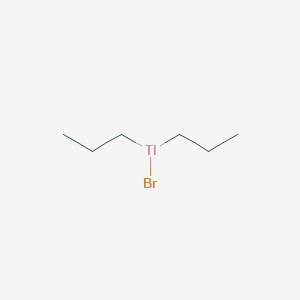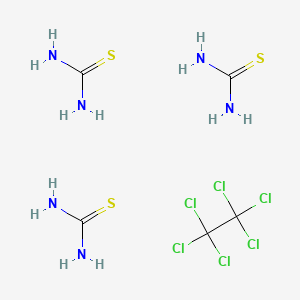
Thiourea--hexachloroethane (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea–hexachloroethane (3/1) is a non-stoichiometric inclusion compound where thiourea and hexachloroethane form a unique crystalline structureThe inclusion compound is characterized by the formation of channels within the thiourea framework, which host the hexachloroethane molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea–hexachloroethane (3/1) involves the reaction of thiourea with hexachloroethane under controlled conditions. One common method is to dissolve thiourea in a suitable solvent, such as ethanol, and then add hexachloroethane to the solution. The mixture is then allowed to crystallize, forming the inclusion compound. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the crystalline structure .
Industrial Production Methods
Industrial production of thiourea–hexachloroethane (3/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where thiourea and hexachloroethane are mixed in precise ratios. The mixture is then subjected to controlled crystallization processes, often involving temperature regulation and solvent evaporation techniques to obtain the desired inclusion compound .
Chemical Reactions Analysis
Types of Reactions
Thiourea–hexachloroethane (3/1) undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Hexachloroethane can be reduced to form lower chlorinated ethanes.
Substitution: Thiourea can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Thiourea dioxide.
Reduction: Lower chlorinated ethanes.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea–hexachloroethane (3/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and stabilizers
Mechanism of Action
The mechanism of action of thiourea–hexachloroethane (3/1) involves the formation of hydrogen bonds between the thiourea molecules and the hexachloroethane molecules. These hydrogen bonds create a stable inclusion compound with unique structural properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components through its sulfur and chlorine atoms .
Comparison with Similar Compounds
Similar Compounds
Thiourea–urea inclusion compounds: Similar in structure but with urea instead of hexachloroethane.
Thiourea–bromide inclusion compounds: Contain bromide ions instead of hexachloroethane.
Thiourea–iodide inclusion compounds: Contain iodide ions instead of hexachloroethane.
Uniqueness
Thiourea–hexachloroethane (3/1) is unique due to the specific interactions between thiourea and hexachloroethane, leading to distinct structural and chemical properties. The presence of hexachloroethane within the thiourea framework provides unique reactivity and stability compared to other inclusion compounds .
Properties
CAS No. |
13861-26-2 |
|---|---|
Molecular Formula |
C5H12Cl6N6S3 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexachloroethane;thiourea |
InChI |
InChI=1S/C2Cl6.3CH4N2S/c3-1(4,5)2(6,7)8;3*2-1(3)4/h;3*(H4,2,3,4) |
InChI Key |
PTSFIQDLSREUEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


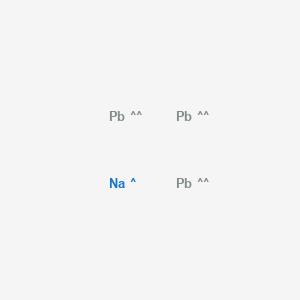
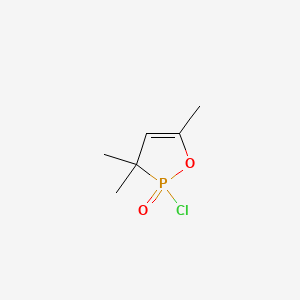
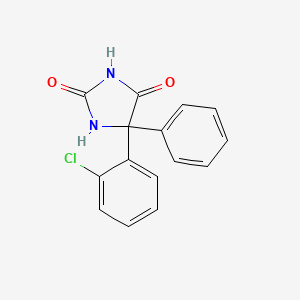
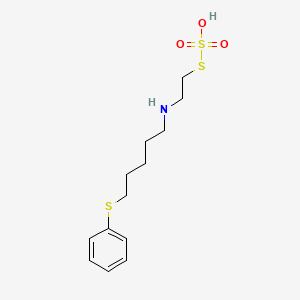
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
